Reactive orange

Description

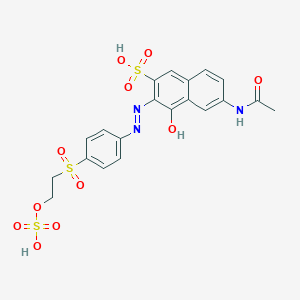

Structure

2D Structure

3D Structure

Properties

CAS No. |

109603-48-7 |

|---|---|

Molecular Formula |

C20H19N3O11S3 |

Molecular Weight |

573.6 g/mol |

IUPAC Name |

6-acetamido-4-hydroxy-3-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C20H19N3O11S3/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33) |

InChI Key |

NZIUUYVTBDHFPN-FCDQGJHFSA-N |

SMILES |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O |

Isomeric SMILES |

CC(=O)NC1=CC2=C(C=C1)C=C(/C(=N\NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)/C2=O)S(=O)(=O)O |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O |

Synonyms |

2-((4-(7-acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate reactive orange |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sulfonated Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonated azo dyes represent a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) and sulfonic acid (–SO₃H) substituents. The sulfonate groups are key to their properties, imparting water solubility and influencing their interactions with various substrates and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of selected sulfonated azo dyes, detailed experimental protocols for their characterization, and a visualization of their environmental degradation pathway. The information presented is intended to be a valuable resource for researchers and professionals in fields ranging from materials science and environmental chemistry to drug development, where these compounds or their derivatives may be encountered.

Core Physicochemical Properties

The utility and potential environmental impact of sulfonated azo dyes are largely dictated by their physicochemical properties. This section details key characteristics, with quantitative data for representative dyes summarized in comparative tables.

Solubility

The presence of one or more sulfonate groups generally confers high water solubility to azo dyes, a critical factor for their application in aqueous dyeing processes and also for their environmental mobility. The solubility can be influenced by the number of sulfonate groups, the overall molecular structure, temperature, and the pH of the medium.

Table 1: Aqueous Solubility of Selected Sulfonated Azo Dyes

| Dye Name (C.I. Name) | Molecular Formula | Solubility in Water | Temperature (°C) |

| C.I. Acid Red 14 | C₂₀H₁₂N₂Na₂O₇S₂ | 50 - 100 g/L[1] | 19 |

| C.I. Food Yellow 3 | C₁₆H₁₀N₂Na₂O₇S₂ | 69 g/L[2] | 0 |

| C.I. Reactive Black 5 | C₂₆H₂₁N₅Na₄O₁₉S₆ | 100 g/L[3][4] | 20 |

| C.I. Mordant Black 17 | C₂₀H₁₃N₂NaO₅S | 20 g/L[5][6] | 20 |

| C.I. Acid Orange 7 | C₁₆H₁₁N₂NaO₄S | 116 g/L[7] | 30 |

Lightfastness

Lightfastness refers to the resistance of a dye to fading upon exposure to light. It is a crucial property for textile and other applications where color stability is paramount. The lightfastness of azo dyes is influenced by the chemical structure of the dye, the substrate it is applied to, and the presence of other chemicals. It is commonly graded on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).

Table 2: Lightfastness of Selected Sulfonated Azo Dyes

| Dye Name (C.I. Name) | Lightfastness (Blue Wool Scale) |

| C.I. Acid Red 14 | 2 - 6[8] |

| C.I. Food Yellow 3 | Generally good light and heat resistance[2][9] |

| C.I. Reactive Black 5 | 5[10] |

| C.I. Mordant Black 17 | 7 - 8[2] |

| C.I. Acid Orange 7 | 1 - 2 |

Thermal Stability

The thermal stability of sulfonated azo dyes is a measure of their resistance to decomposition at elevated temperatures. This is an important consideration for dyeing processes that occur at high temperatures and for the overall stability of the colored material. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature.

Table 3: Thermal Stability of Selected Sulfonated Azo Dyes

| Dye Name (C.I. Name) | Decomposition Temperature (°C) |

| C.I. Acid Red 14 | Decomposes when heated to emit toxic fumes[11] |

| C.I. Food Yellow 3 | Begins to decompose at 390 °C[2][12] |

| C.I. Reactive Black 5 | Melting point >300 °C[10][13] |

| C.I. Acid Orange 7 | Melting point 164 °C[7] |

Electrochemical Properties

The electrochemical behavior of sulfonated azo dyes, particularly their redox potentials, is crucial for understanding their degradation mechanisms, both in industrial effluent treatment processes and in the environment. Cyclic voltammetry is a key technique used to study these properties. The reduction of the azo bond is a fundamental step in the breakdown of these dyes.

Table 4: Electrochemical Properties of Selected Sulfonated Azo Dyes

| Dye Name (C.I. Name) | Redox Potential Information |

| C.I. Acid Orange 7 | Oxidation peak observed in cyclic voltammetry[3][4][7] |

| C.I. Reactive Black 5 | Oxidation peak observed around 0.560V in cyclic voltammetry at pH 4.20[14] |

Experimental Protocols

This section provides detailed methodologies for the characterization of the key physicochemical properties of sulfonated azo dyes.

Determination of Aqueous Solubility

This protocol is a general guideline for determining the solubility of a sulfonated azo dye in water.

-

Materials:

-

The sulfonated azo dye of interest

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Spectrophotometer

-

Centrifuge

-

Filter paper and filtration apparatus

-

-

Procedure:

-

Prepare a series of standard solutions of the dye of known concentrations in water.

-

Generate a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Prepare a saturated solution by adding an excess amount of the dye to a known volume of water in a flask.

-

Place the flask in a constant temperature bath and stir the solution vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow the undissolved dye to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any suspended particles, centrifuge the aliquot at high speed or filter it through a fine filter paper.

-

Dilute the clear supernatant with a known volume of water to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Using the calibration curve and accounting for the dilution factor, calculate the concentration of the dye in the saturated solution. This concentration represents the aqueous solubility of the dye at that temperature.

-

Lightfastness Testing (Adapted from ISO 105-B02)

This protocol outlines the general procedure for assessing the lightfastness of a sulfonated azo dye on a textile substrate using the Blue Wool Scale.

-

Materials:

-

Textile substrate dyed with the sulfonated azo dye

-

Standard Blue Wool reference fabrics (grades 1-8)

-

Opaque masks

-

A calibrated lightfastness tester equipped with a Xenon arc lamp

-

Grey Scale for assessing color change

-

-

Procedure:

-

Mount the dyed textile specimen and the Blue Wool reference fabrics on a sample holder.

-

Cover a portion of both the specimen and the reference fabrics with the opaque masks. This will serve as the unexposed control.

-

Place the sample holder in the lightfastness tester.

-

Expose the samples to the light from the Xenon arc lamp under controlled conditions of temperature and humidity as specified in the ISO 105-B02 standard.

-

Periodically inspect the fading of the specimen and the Blue Wool references.

-

The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale, or when a certain Blue Wool reference has faded to a specific degree.

-

The lightfastness rating is determined by comparing the fading of the test specimen to the fading of the Blue Wool references. The rating corresponds to the Blue Wool reference that shows a similar degree of fading.

-

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol describes the use of TGA to determine the thermal decomposition profile of a sulfonated azo dye.

-

Materials:

-

The sulfonated azo dye powder

-

Thermogravimetric analyzer (TGA)

-

High-purity inert gas (e.g., nitrogen or argon)

-

-

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of the dye sample (typically 5-10 mg) into the TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the inert gas at a constant flow rate to create an inert atmosphere.

-

Program the TGA to heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The instrument will record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the total mass loss.

-

Electrochemical Analysis (Cyclic Voltammetry - CV)

This protocol provides a general method for studying the redox behavior of a sulfonated azo dye using cyclic voltammetry.

-

Materials:

-

The sulfonated azo dye

-

A suitable solvent and supporting electrolyte (e.g., an aqueous buffer solution)

-

Potentiostat

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., nitrogen or argon) for deaeration

-

-

Procedure:

-

Prepare a solution of the sulfonated azo dye of known concentration in the chosen solvent and supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Deaerate the solution by bubbling the inert gas through it for a sufficient time (e.g., 15-20 minutes) to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, and scan rate. The potential range should be chosen to encompass the expected redox processes of the azo dye.

-

Run the cyclic voltammetry experiment. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.

-

The resulting voltammogram (current vs. potential) will show peaks corresponding to the reduction and oxidation of the azo dye. The peak potentials provide information about the redox potentials of the dye.

-

Visualization of Biodegradation Pathway

The environmental fate of sulfonated azo dyes is of significant concern. A primary degradation pathway involves the microbial breakdown of the dye molecule. The following diagram illustrates a generalized workflow for the aerobic and anaerobic biodegradation of a sulfonated azo dye.

Caption: Generalized biodegradation pathway of sulfonated azo dyes.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of sulfonated azo dyes, including solubility, lightfastness, thermal stability, and electrochemical behavior. The inclusion of quantitative data in structured tables allows for easy comparison of different dyes. Furthermore, the detailed experimental protocols offer practical guidance for researchers to characterize these properties in their own laboratories. The visualization of the biodegradation pathway highlights the environmental fate of these compounds. A thorough understanding of these fundamental properties is essential for the responsible design, application, and management of sulfonated azo dyes in various industrial and scientific contexts.

References

- 1. C.I. ACID RED 14 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Mordant Black 17 | 2538-85-4 [chemicalbook.com]

- 3. REACTIVE BLACK 5 CAS#: 17095-24-8 [m.chemicalbook.com]

- 4. REACTIVE BLACK 5 | 17095-24-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Cas 2538-85-4,Mordant Black 17 | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. pylamdyes.com [pylamdyes.com]

- 9. chembk.com [chembk.com]

- 10. Cas 17095-24-8,REACTIVE BLACK 5 | lookchem [lookchem.com]

- 11. C.I. Acid Red 14 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. C.I. Food Yellow 3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Chemical Identification: CAS Numbers and Synonyms

An In-depth Technical Guide to Reactive Orange Dyes for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound dyes, with a particular focus on this compound 16. It is intended for researchers, scientists, and drug development professionals who may encounter these compounds in environmental or toxicological studies. This document details their chemical identifiers, experimental protocols for their use and degradation, and summarizes key quantitative data.

A variety of this compound dyes are used in industrial applications, each with unique identifiers. The following table summarizes the CAS numbers and common synonyms for several of these dyes to aid in their precise identification.

| This compound Dye | CAS Number(s) | Synonyms |

| This compound 1 | 6522-74-3 | - |

| This compound 4 | 12225-82-0, 70616-90-9 | C.I. 18260 |

| This compound 5 | 70210-21-8, 12237-97-7 | C.I. 18279, Reactive Brilliant Orange K-GN |

| This compound 14 | 12225-86-4 | C.I. 19138, Pidictive Orange M4R |

| This compound 16 | 12225-83-1, 12225-88-6, 20262-58-2, 12769-09-4 | Remazol Brilliant Orange 3R, C.I. 17757 |

| This compound 72 | 71902-15-3 | C.I. 17754 |

| This compound 78 | 71902-15-3 | This compound X-GR |

| This compound 84 | 91261-29-9 | Orange HER, Procion Orange H-ER, C.I. 292810 |

| This compound 122 | 12220-12-1, 79809-27-1 | Orange R-2RLN |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for textile dyeing with this compound 16 and its subsequent degradation.

Exhaust Dyeing of Cotton with this compound 16

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound 16.[1]

Materials:

-

10 g pre-scoured and bleached cotton fabric

-

This compound 16 dye

-

Glauber's salt (anhydrous sodium sulfate)

-

Soda ash (anhydrous sodium carbonate)

-

Wetting/sequestering agent

-

Non-ionic detergent

-

Acetic acid

-

Deionized water

-

250 mL beaker

-

Thermostatically controlled water bath or laboratory dyeing machine

-

Launder-Ometer (for wash fastness testing)

Procedure:

-

Solution Preparation:

-

Dye Stock Solution (1% w/v): Dissolve 1.0 g of this compound 16 powder in deionized water and make up to 100 mL in a volumetric flask.

-

Glauber's Salt Solution (200 g/L): Dissolve 20.0 g of anhydrous sodium sulfate (B86663) in deionized water and make up to 100 mL.

-

Soda Ash Solution (100 g/L): Dissolve 10.0 g of anhydrous sodium carbonate in deionized water and make up to 100 mL.

-

-

Dye Bath Preparation:

-

In a 250 mL beaker, add 170 mL of deionized water.

-

Add 10 mL of the 200 g/L Glauber's salt solution.

-

Add 0.2 g of a wetting/sequestering agent and stir until dissolved.

-

-

Dyeing - Exhaustion Phase:

-

Place the beaker in a water bath and introduce the cotton fabric.

-

Start agitation and raise the temperature to 60°C.

-

Add 10 mL of the 1% this compound 16 stock solution.

-

Continue for 30 minutes.

-

-

Dyeing - Fixation Phase:

-

Add 10 mL of the 100 g/L soda ash solution.

-

Continue dyeing at 60°C for another 60 minutes.

-

-

After-treatment (Wash-off):

-

Rinse the dyed fabric thoroughly with cold water.

-

Neutralize by rinsing in a 1 g/L acetic acid solution for 5 minutes.

-

Perform a soaping wash with 2 g/L non-ionic detergent at 95°C for 15 minutes.

-

Rinse with hot and then cold water until the water is clear.

-

Air-dry the fabric.

-

Photocatalytic Degradation of this compound 16

This protocol describes the degradation of this compound 16 using a photocatalyst under visible light.[2][3]

Materials:

-

This compound 16 (RO16) solution (e.g., 40 ppm)

-

Ag-AgCl/BiOCl nanocomposite photocatalyst

-

Deionized water

-

Test tubes

-

Magnetic stirrer

-

Visible light source (e.g., 50W LED)

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Catalyst Loading: Add a specific amount of the photocatalyst (e.g., 7.5 mg) to a test tube containing a defined volume of the RO16 solution (e.g., 10 mL).

-

Adsorption-Desorption Equilibrium: Stir the mixture on a magnetic stirrer in the dark for 30 minutes to reach equilibrium.

-

Photocatalytic Reaction: Irradiate the mixture with the visible light source for a specified duration (e.g., 90 minutes), continuing to stir.

-

Sample Analysis: At regular intervals, withdraw aliquots, centrifuge to separate the catalyst, and measure the absorbance of the supernatant at the maximum wavelength of RO16 (λmax = 494 nm) using a UV-Vis spectrophotometer.

Quantitative Data Summary

The following tables present quantitative data related to the dyeing process and degradation of this compound 16.

Table 1: Typical Exhaust Dyeing Recipe Parameters for Cotton with this compound 16 [1]

| Parameter | Concentration/Value | Purpose |

| This compound 16 | 0.5 - 4.0% (on weight of fabric) | Colorant |

| Glauber's Salt (Na₂SO₄) | 20 - 80 g/L | Promotes dye exhaustion |

| Soda Ash (Na₂CO₃) | 5 - 20 g/L | Creates alkaline pH for fixation |

| Liquor Ratio | 1:10 - 1:20 | Ratio of liquid to fabric weight |

| Temperature | 60°C | Optimal for fixation |

| Time | 60 - 90 minutes | Duration of dyeing process |

Table 2: Photocatalytic Degradation Efficiency of this compound 16 [3]

| Catalyst | Catalyst Loading | Initial Dye Concentration | Irradiation Time | Degradation Efficiency |

| Ag-AgCl/BiOCl | 7.5 mg in 10 mL | 40 ppm | 90 minutes | 92% |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound dyes.

Caption: Workflow for the exhaust dyeing of cotton with this compound 16.

Caption: Experimental workflow for the photocatalytic degradation of this compound 16.

Caption: Proposed pathway for the anaerobic biodegradation of this compound 16.[4]

References

A Technical Guide to the Solubility of Reactive Orange Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of various Reactive Orange dyes in different solvents. Understanding the solubility of these dyes is critical for a wide range of applications, from textile dyeing and printing to their use as labeling agents in biological research. This document collates available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound Dyes and their Solubility

This compound dyes are a class of anionic azo dyes characterized by the presence of a reactive group that can form a covalent bond with the substrate, typically cellulose (B213188) or protein fibers. This covalent linkage imparts excellent wash fastness to the dyed materials. The solubility of these dyes is a crucial parameter that influences their application, affecting the preparation of dyeing liquors, the efficiency of the dyeing process, and their potential use in non-textile applications such as biomedical imaging and diagnostics.

The solubility of this compound dyes is primarily governed by the presence of sulfonic acid groups (-SO₃H) in their molecular structure, which are typically present as sodium salts. The number and position of these groups significantly impact the dye's affinity for water. Other factors influencing solubility include the overall molecular size and structure, the presence of other functional groups, the temperature and pH of the solvent, and the presence of electrolytes or other additives like urea. While highly soluble in water, their solubility in organic solvents is less commonly reported but is of increasing interest for specialized applications.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for various this compound dyes in different solvents. It is important to note that solubility data for these dyes in organic solvents is not widely available in the public domain.

| Dye Name (C.I. Name) | Solvent | Temperature (°C) | Solubility (g/L) |

| This compound 1 | Water | 50 | 100[1] |

| This compound 4 | Water | - | Very Good |

| This compound 5 | Water | 20 | 139[2] |

| Water | 50 | 70[2] | |

| This compound 13 | Water | 20 | 150[3][4] |

| Water | 50 | 160[3][4] | |

| This compound 14 | Water | 20 | 60[5][6][7] |

| Water | 50 | 130[5][6][7] | |

| This compound 16 | Water | 20 | 120[8] |

| Water | 80 | >150[8] | |

| Methanol | - | 1 (in 1 mL) | |

| This compound 72 | Water | 30 | 300 |

| Unspecified Composite this compound | Water | 20 | >200[9] |

Experimental Protocols for Solubility Determination

Accurate determination of dye solubility is essential for both quality control and research purposes. The following are detailed methodologies for two common experimental procedures.

Filter Paper Spot Method

This is a simple and rapid method suitable for practical applications to determine the approximate solubility of a dye.

Principle: A series of dye solutions of known concentrations are prepared and spotted onto filter paper. The concentration at which no undissolved dye particles are observed at the center of the spot after drying is considered the solubility limit.

Apparatus and Reagents:

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Graduated pipettes

-

Whatman No. 1 filter paper (or equivalent)

-

Drying oven

-

This compound dye sample

-

Solvent of interest (e.g., deionized water)

Procedure:

-

Preparation of Dye Solutions: Prepare a series of dye solutions of increasing concentration in the chosen solvent. For example, prepare solutions at 10, 20, 30, 40, 50, 60, 70, 80, 90, and 100 g/L.

-

Dissolution: For each concentration, accurately weigh the required amount of dye powder and dissolve it in a specific volume of the solvent in a beaker. Stir the solution using a magnetic stirrer for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to ensure maximum dissolution.

-

Spotting: Using a clean pipette for each solution, draw a small, consistent volume (e.g., 0.1 mL) of the dye solution.

-

Application to Filter Paper: Carefully spot the dye solution onto the center of a piece of filter paper. Allow the spot to spread and the solvent to be absorbed.

-

Drying: Place the filter paper in a drying oven at a temperature that will evaporate the solvent without degrading the dye (e.g., 60-80°C for water).

-

Observation: After the filter paper is completely dry, visually inspect the center of each spot.

-

Determination of Solubility: The solubility is reported as the highest concentration that results in a uniform spot with no visible, undissolved dye particles at the center.

Spectrophotometric Method

This method provides a more quantitative and accurate determination of solubility, particularly for sparingly soluble dyes.

Principle: A saturated solution of the dye is prepared, and after ensuring that all undissolved particles are removed, the concentration of the dissolved dye is determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and using a pre-determined calibration curve based on Beer-Lambert's law.

Apparatus and Reagents:

-

UV-Visible Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Cuvettes

-

Magnetic stirrer and stir bars

-

This compound dye sample

-

Solvent of interest

Procedure:

Part 1: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known amount of the this compound dye and dissolve it in a known volume of the solvent to prepare a stock solution of a high, known concentration.

-

Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.

-

Measure Absorbance: For each standard solution, measure the absorbance at the λmax of the dye using the spectrophotometer. Use the pure solvent as a blank.

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line passing through the origin, confirming adherence to Beer-Lambert's law. Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity coefficient.

Part 2: Determination of Solubility

-

Prepare a Saturated Solution: Add an excess amount of the this compound dye to a known volume of the solvent in a beaker.

-

Equilibration: Stir the mixture vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure that the solution becomes saturated and reaches equilibrium.

-

Separation of Undissolved Dye:

-

Allow the solution to stand undisturbed for a few hours to let the undissolved particles settle.

-

Carefully decant the supernatant.

-

To ensure complete removal of any suspended particles, either centrifuge the supernatant at high speed or filter it through a syringe filter.

-

-

Measure Absorbance of Saturated Solution: Take an aliquot of the clear, saturated solution, dilute it with a known volume of the solvent if necessary to bring the absorbance within the linear range of the calibration curve, and measure its absorbance at λmax.

-

Calculate Solubility: Using the measured absorbance and the equation of the calibration curve, calculate the concentration of the dye in the saturated solution. If the solution was diluted, remember to factor in the dilution factor to determine the original concentration, which represents the solubility of the dye in that solvent at that temperature.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of a this compound dye.

Caption: General workflow for determining dye solubility.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Cas 12225-85-3,this compound 13 | lookchem [lookchem.com]

- 5. This compound 14 [chembk.com]

- 6. This compound 14 CAS#: 12225-86-4 [m.chemicalbook.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. CN102898868A - this compound dye and preparation method thereof - Google Patents [patents.google.com]

A Technical Guide to Amine-Reactive Dyes for Live/Dead Cell Discrimination: Featuring Reactive Orange

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of amine-reactive dyes for the crucial task of distinguishing live from dead cells in experimental populations. A primary focus is placed on the core mechanisms and protocols applicable to this class of fluorescent probes, with specific examples and data related to "Reactive Orange" where available. Accurate live/dead cell discrimination is paramount for the integrity of a wide range of assays, particularly in flow cytometry, where the inclusion of dead cells can lead to significant artifacts and misinterpretation of data.[1][2][3]

Core Principle: Membrane Integrity as the Decisive Factor

The fundamental principle behind amine-reactive dyes lies in the differential permeability of live and dead cell membranes.[1][4] Live, healthy cells possess intact plasma membranes that are impermeable to these dyes.[2][5] Conversely, dead or dying cells have compromised membrane integrity, allowing the dyes to enter the cytoplasm freely.[2][4][5]

Once inside a dead cell, the reactive moiety of the dye covalently binds to free amines on intracellular proteins, resulting in a stable and intense fluorescent signal.[1][2][6] While the dye can also react with amines on the surface of live cells, the vastly greater abundance of intracellular proteins in dead cells leads to a significantly brighter stain, enabling clear discrimination between the two populations.[1][3] This covalent linkage is a key advantage, as the fluorescent signal is retained even after cell fixation and permeabilization procedures, making these dyes compatible with intracellular staining protocols.[2][3][5]

Mechanism of Action: A Visual Representation

The staining process is a straightforward biochemical interaction dictated by cell viability. The following diagram illustrates the differential staining of live and dead cells with an amine-reactive dye.

Caption: Differential permeability of live and dead cell membranes to amine-reactive dyes.

Physicochemical and Fluorescent Properties of Reactive Dyes

While a wide variety of amine-reactive dyes are commercially available with a broad spectrum of excitation and emission wavelengths, this guide will provide data on this compound 16 as a representative, albeit less common, example of this class of dyes.

| Property | Value |

| Synonyms | Remazol Brilliant Orange 3R, C.I. This compound 16 |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ |

| Molecular Weight | 617.54 g/mol |

| Appearance | Orange to dark red powder |

| Solubility | Soluble in water |

| Maximum Absorbance (λmax) | 493 nm |

| Data for this compound 16.[6] |

For comparison, a commonly used amine-reactive dye, Pacific Orange™, has the following fluorescent properties:

| Property | Value |

| Excitation Maximum | 400 nm |

| Emission Maximum | 551 nm |

| Laser Line | Violet (405 nm) |

| Data for Pacific Orange™ dye.[7] |

Experimental Protocols

A generalized protocol for utilizing a this compound dye for live/dead cell discrimination in flow cytometry is provided below. It is crucial to note that optimal concentrations and incubation times should be empirically determined for specific cell types and experimental conditions.

General Protocol for Live/Dead Cell Staining

Objective: To differentiate between live and dead cells in a suspension based on membrane integrity using a reactive dye.[6]

Materials:

-

Cell suspension (minimum of 1 x 10⁶ cells)

-

This compound dye (reconstituted in anhydrous DMSO)

-

Phosphate-buffered saline (PBS), free of azide, serum, or protein

-

Flow cytometer

Methodology:

-

Cell Preparation:

-

Staining:

-

Washing and Analysis:

-

Wash the cells once with PBS containing 1% bovine serum albumin (BSA) or an equivalent flow staining buffer.[6][8]

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Analyze the cells on a flow cytometer using the appropriate excitation and emission channels for the specific dye. Dead cells will exhibit significantly higher fluorescence intensity than live cells.[6]

-

The following diagram outlines the general experimental workflow:

Caption: A simplified workflow for live/dead cell staining using amine-reactive dyes.

Data Interpretation and Gating Strategy

Following data acquisition on a flow cytometer, live and dead cell populations are distinguished by gating on the fluorescence intensity of the reactive dye. Dead cells, having reacted with a much larger amount of the dye, will form a distinct population with high fluorescence, while live cells will exhibit low fluorescence.

The logical relationship for data analysis is as follows:

Caption: Logic for separating live and dead cell populations based on fluorescence intensity.

Conclusion

Amine-reactive dyes, including potentially this compound, are powerful and versatile tools for the accurate identification and exclusion of dead cells in a variety of research applications. Their ability to form stable, covalent bonds within compromised cells makes them particularly suitable for complex experimental designs that involve fixation and permeabilization. By following optimized protocols and employing a logical gating strategy, researchers can significantly improve the quality and reliability of their data, ensuring that analyses are focused solely on the viable cell population of interest.

References

- 1. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]

- 2. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. biotium.com [biotium.com]

- 5. tcd.ie [tcd.ie]

- 6. benchchem.com [benchchem.com]

- 7. Pacific Orange Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. usbio.net [usbio.net]

An In-depth Technical Guide on the Toxicity of Reactive Orange 16

Introduction

Reactive Orange 16 (RO16) is a sulfonated azo dye extensively used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2][3] Due to its chemical structure and industrial applications, there are significant environmental and health concerns regarding its potential toxicity.[1][3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound 16, summarizing key findings from in vitro and ecotoxicological studies. The document is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Hazard Identification and Classification

According to safety data sheets and aggregated GHS information, this compound 16 is considered a hazardous substance.[5][6][7][8] The primary hazards associated with this dye include:

-

Serious Eye Irritation: Causes serious eye irritation.[6][8]

-

Skin Sensitization: May cause an allergic skin reaction.[5][6][7][8]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][8]

It is important to note that while it exhibits these hazards, it is not classified as acutely toxic, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[6]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from cytotoxicity and ecotoxicity studies of this compound 16.

Table 1: In Vitro Cytotoxicity of this compound 16

| Cell Line | Assay | Concentration | Cytotoxic Effect | Reference |

| Human Keratinocytes (HaCaT) | Flow Cytometry-Based Micronucleus Assay | 1000 µg/mL | Significant increase in EMA-positive cells (cytotoxicity) | [9] |

| Human Liver Cells (HepaRG) | Flow Cytometry-Based Micronucleus Assay | 1000 µg/mL | Cytotoxic effects observed | [9][10] |

Table 2: In Vitro Genotoxicity of this compound 16

| Cell Line | Assay | Concentration | Genotoxic Effect | Reference |

| Human Keratinocytes (HaCaT) | Flow Cytometry-Based Micronucleus Assay | Up to 1000 µg/mL | Not genotoxic | [9][10] |

| Human Liver Cells (HepaRG) | Flow Cytometry-Based Micronucleus Assay | Up to 1000 µg/mL | Not genotoxic | [9][10] |

Table 3: Ecotoxicity of this compound 16 and Its Degradation Byproducts

| Test Organism | Endpoint | This compound 16 | Degradation Byproducts | Reference |

| Vigna radiata (Mung Bean) | Germination Rate & Growth | Inhibits seed germination and plant growth | Markedly improved germination and growth | [1] |

| Daphnia magna (Water Flea) | Acute Toxicity (Immobilization) | Toxic | Significantly reduced toxicity | [1] |

| Escherichia coli | Microtoxicity | Toxic | Non-toxic metabolites | [11] |

Experimental Protocols

1. In Vitro Cytotoxicity and Genotoxicity Assay (Flow Cytometry-Based Micronucleus Assay)

This assay was used to evaluate the cytotoxic and genotoxic potential of this compound 16 on human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines.[9][10]

-

Cell Culture: HaCaT and HepaRG cells are cultured under standard conditions to achieve a suitable confluence for the assay.

-

Exposure: The cells are exposed to various concentrations of this compound 16 (e.g., up to 1000 µg/mL) for a specified period. A negative control (solvent) and a positive control are included.

-

Cell Staining: After exposure, the cells are treated with a solution containing ethidium (B1194527) monoazide (EMA) to differentiate between cells with intact and compromised membranes (an indicator of cytotoxicity). This is followed by a lysing solution containing a DNA stain (e.g., DAPI) to label the nuclei and micronuclei.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the frequency of micronuclei (an indicator of genotoxicity) and the percentage of EMA-positive cells (an indicator of cytotoxicity).

-

Data Interpretation: The results for the treated cells are compared to the negative and positive controls to determine the cytotoxic and genotoxic effects of the substance.

2. Phytotoxicity Test with Vigna radiata

This test assesses the effect of a substance on seed germination and plant growth.[1]

-

Test Substance Preparation: Solutions of this compound 16 and its degradation byproducts are prepared at a specific concentration (e.g., 100 ppm). Distilled water is used as a control.

-

Experimental Setup: A set number of Vigna radiata seeds are placed in petri dishes lined with filter paper.

-

Treatment: The seeds are treated regularly with a fixed volume of the test solutions.

-

Incubation: The petri dishes are incubated for 7 days under controlled conditions.

-

Data Collection: After the incubation period, the germination rate, shoot length, and root length are measured and compared across the different treatment groups.

3. Acute Toxicity Test with Daphnia magna

This standard ecotoxicological test determines the acute toxicity of substances to the freshwater invertebrate Daphnia magna.[1]

-

Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

-

Test Solutions: A series of geometrically spaced concentrations of the test substance are prepared. A control group with no test substance is also included.

-

Exposure: The daphnids are exposed to the test solutions for a 48-hour period.

-

Data Collection: The number of immobilized daphnids is observed at 24 and 48 hours.

-

Data Analysis: The results are used to calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids).

Visualizations

Caption: Workflow for in vitro cytotoxicity and genotoxicity testing of this compound 16.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. electrochemsci.org [electrochemsci.org]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

- 7. This compound 16 | C20H19N3NaO11S3 | CID 156592287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 16 SDS - Download & Subscribe for Updates [sdsmanager.com]

- 9. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 10. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 11. Decolorization and degradation of this compound 16 by Bacillus stratosphericus SCA1007 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Threat of Aromatic Amines from Azo Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenic potential of aromatic amines derived from azo dyes. Azo dyes, widely used in textiles, leather, and other consumer products, can undergo metabolic activation to release aromatic amines, a class of chemicals with well-documented carcinogenic properties.[1] This guide delves into the mechanisms of carcinogenesis, metabolic pathways, and the experimental methodologies used to assess their carcinogenic risk, presenting key data in a structured format to facilitate research and development in this critical area of toxicology and drug development.

Metabolic Activation and Mechanism of Carcinogenesis

The carcinogenicity of azo dyes is not typically due to the dye molecule itself but rather the aromatic amines that are formed through metabolic reduction of the azo bond (-N=N-).[2][3] This process can be initiated by various enzymes and microorganisms.

1.1. Reductive Cleavage of the Azo Bond

The initial and critical step in the activation of azo dyes is the reductive cleavage of the azo linkage, which results in the formation of two or more aromatic amines. This reduction is primarily carried out by:

-

Liver Azoreductases: Enzymes within the liver, such as cytochrome P450, can metabolize azo dyes, breaking them down into their constituent aromatic amines.[4][5]

-

Intestinal Microflora: The anaerobic environment of the gut provides a fertile ground for bacteria that possess azoreductase activity, leading to the breakdown of ingested azo dyes.[6]

-

Skin Microbiota: Bacteria residing on the skin have also been shown to be capable of metabolizing azo dyes present in textiles, providing a direct dermal route of exposure to carcinogenic aromatic amines.[7]

1.2. Metabolic Activation of Aromatic Amines

Once formed, aromatic amines undergo further metabolic activation, primarily in the liver, to become potent carcinogens. This multi-step process involves:

-

N-Oxidation: The amino group of the aromatic amine is oxidized by cytochrome P450 enzymes to form N-hydroxyarylamines.[8][9] This is a key activation step.[8]

-

Esterification: The N-hydroxyarylamines are then esterified by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs). This creates highly reactive and unstable esters.[9]

-

Formation of Nitrenium Ions: These unstable esters can spontaneously break down to form highly electrophilic nitrenium ions.[10]

-

DNA Adduct Formation: The positively charged nitrenium ions readily attack nucleophilic sites on DNA bases, primarily guanine, forming covalent DNA adducts.[1][9]

These DNA adducts can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired, these errors can result in permanent mutations in critical genes, such as tumor suppressor genes (e.g., TP53) and oncogenes (e.g., RAS), initiating the process of carcinogenesis.[11][12]

1.3. Oxidative Stress

In addition to direct DNA damage through adduct formation, the metabolism of aromatic amines can also induce oxidative stress. The generation of reactive oxygen species (ROS) can lead to oxidative DNA damage, further contributing to the mutagenic and carcinogenic potential of these compounds.[13]

Signaling Pathways in Aromatic Amine-Induced Carcinogenesis

The formation of DNA adducts by activated aromatic amines triggers a cascade of cellular signaling events that can ultimately lead to cancer.

Caption: Metabolic activation of azo dyes to carcinogenic aromatic amines and subsequent signaling pathways.

2.1. DNA Damage Response and p53 Signaling

The presence of bulky DNA adducts is recognized by the cell's DNA damage response (DDR) machinery. This can lead to the activation of the tumor suppressor protein p53.[14] Activated p53 can induce cell cycle arrest to allow time for DNA repair, or, if the damage is too extensive, trigger apoptosis (programmed cell death) to eliminate the damaged cell.[15] Mutations in the TP53 gene, often found in bladder tumors of individuals exposed to aromatic amines, can abrogate this protective mechanism, allowing cells with damaged DNA to proliferate.[11]

2.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[16] DNA damage and cellular stress induced by aromatic amines can lead to the aberrant activation of MAPK pathways, such as the ERK pathway.[17][18] This can promote cell survival and proliferation, contributing to the development and progression of cancer.[19]

Quantitative Data on Carcinogenic Aromatic Amines

The carcinogenic potential of aromatic amines varies significantly depending on their chemical structure. The International Agency for Research on Cancer (IARC) has classified several aromatic amines based on their carcinogenicity to humans.

| Aromatic Amine | IARC Classification | Primary Target Organ(s) in Humans |

| Benzidine | Group 1 (Carcinogenic to humans) | Bladder |

| 2-Naphthylamine | Group 1 (Carcinogenic to humans) | Bladder |

| 4-Aminobiphenyl | Group 1 (Carcinogenic to humans) | Bladder |

| o-Toluidine | Group 1 (Carcinogenic to humans) | Bladder |

| o-Anisidine | Group 2A (Probably carcinogenic to humans) | Bladder |

| 3,3'-Dichlorobenzidine | Group 2B (Possibly carcinogenic to humans) | Liver, Bladder |

| 3,3'-Dimethoxybenzidine | Group 2B (Possibly carcinogenic to humans) | Bladder, Liver |

| 3,3'-Dimethylbenzidine | Group 2B (Possibly carcinogenic to humans) | Bladder |

This table is a summary of information from various IARC monographs.[20][21][22][23]

Experimental Protocols for Carcinogenicity Assessment

A variety of in vitro and in vivo assays are used to evaluate the carcinogenic potential of aromatic amines.

Caption: A typical experimental workflow for assessing the carcinogenicity of a test substance.

4.1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[7][24]

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium).[25] The bacteria are exposed to the test chemical, with and without a metabolic activation system (S9 fraction from rat liver), and plated on a histidine-deficient medium.[26] If the chemical is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form colonies.[24]

-

Methodology:

-

Strain Preparation: Overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.[5][10]

-

Metabolic Activation: An S9 fraction, containing microsomal enzymes from the livers of rats pre-treated with an enzyme inducer, is prepared to simulate mammalian metabolism.

-

Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are combined in a test tube.[25]

-

Plating: The mixture is added to molten top agar (B569324) and poured onto a minimal glucose agar plate.[25]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[25]

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[24]

-

4.2. In Vivo Rodent Carcinogenicity Bioassay (OECD Guideline 451)

This long-term study is considered the gold standard for assessing the carcinogenic potential of a chemical.[27][28]

-

Principle: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to various doses of a test substance.[28]

-

Methodology:

-

Animal Selection: Typically, rats or mice of both sexes are used.[28] At least 50 animals per sex per group are recommended.[29]

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.[28]

-

Administration: The test substance is administered daily, usually for 18-24 months, via a relevant route of exposure (e.g., oral gavage, in feed).[29]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.[29]

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of tumors.[2]

-

Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.[29]

-

4.3. Cell Transformation Assay (e.g., Syrian Hamster Embryo - SHE Assay)

This in vitro assay assesses the ability of a chemical to induce neoplastic-like transformation in cultured cells.[8][30]

-

Principle: Normal, non-tumorigenic cells are exposed to a test chemical. The assay measures the induction of phenotypic changes that are characteristic of tumorigenic cells, such as altered morphology and loss of contact inhibition.[31][32]

-

Methodology:

-

Cell Culture: Primary Syrian hamster embryo (SHE) cells are cultured.[8]

-

Exposure: The cells are treated with the test substance at various concentrations for a defined period.

-

Colony Formation: After treatment, the cells are plated at a low density and allowed to form colonies over several days.

-

Staining and Scoring: The colonies are fixed, stained, and examined microscopically. Colonies exhibiting a disorganized, crisscross pattern of cell growth are scored as morphologically transformed.[30]

-

Data Analysis: A significant, dose-dependent increase in the frequency of transformed colonies indicates carcinogenic potential.

-

4.4. 32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens.[33]

-

Principle: DNA is isolated from tissues or cells exposed to a carcinogen. The DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radioactively labeled with 32P, separated by chromatography, and quantified.[33][34]

-

Methodology:

-

DNA Isolation: DNA is extracted from the target tissue.

-

Enzymatic Digestion: The DNA is hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[21]

-

Adduct Enrichment: The bulky aromatic adducts can be enriched by techniques such as nuclease P1 digestion, which removes normal nucleotides.[3]

-

32P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with [γ-32P]ATP using T4 polynucleotide kinase.[21]

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).[35]

-

Detection and Quantification: The radioactive adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[34]

-

4.5. Analysis of Aromatic Amines from Azo Dyes in Textiles

Standardized methods are in place to determine the presence of banned aromatic amines in consumer products.[13]

-

Principle: Azo dyes are extracted from the textile and then chemically reduced to release the constituent aromatic amines, which are then identified and quantified.[6][20]

-

Methodology:

-

Extraction: The dye is extracted from the textile sample using an appropriate solvent.[36]

-

Reductive Cleavage: The extracted dye is treated with a reducing agent, such as sodium dithionite, to cleave the azo bond and release the aromatic amines.[20]

-

Liquid-Liquid Extraction: The released amines are extracted from the aqueous solution into an organic solvent.

-

Analysis: The extracted amines are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for identification and quantification.[6][36]

-

Conclusion

The carcinogenic potential of aromatic amines derived from azo dyes represents a significant concern for human health. A thorough understanding of their metabolic activation, mechanisms of action, and the signaling pathways involved is crucial for researchers, scientists, and drug development professionals. The experimental protocols outlined in this guide provide a framework for assessing the carcinogenic risk of these compounds and for the development of safer alternatives. Continued research in this area is essential to mitigate the risks associated with exposure to these widespread environmental and industrial chemicals.

References

- 1. The role of DNA damage in chemical carcinogenesis of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oecd 541 guidelines | PPTX [slideshare.net]

- 3. Detection of multiple polycyclic aromatic hydrocarbon-DNA adducts by a high-performance liquid chromatography-32P-postlabeling method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AN360: Rapid Determination of Azo Dyes in Textiles Using ASE and HPLC with MS and UV Detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Detection of azo dyes and aromatic amines in women under garment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 10. mdpi.com [mdpi.com]

- 11. Aromatic amines and aristolochic acids - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mapping polycyclic aromatic hydrocarbon and aromatic amine-induced DNA damage in cancer-related genes at the sequence level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 20. scispace.com [scispace.com]

- 21. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oecd.org [oecd.org]

- 23. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 24. microbiologyinfo.com [microbiologyinfo.com]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. researchgate.net [researchgate.net]

- 27. policycommons.net [policycommons.net]

- 28. oecd.org [oecd.org]

- 29. quantics.co.uk [quantics.co.uk]

- 30. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 31. Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In Vitro Cell Transformation Assays: A Valuable Approach for Carcinogenic Potentiality Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Storage phosphor imaging technique for detection and quantitation of DNA adducts measured by the 32P-postlabeling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. agilent.com [agilent.com]

Applications of thiazole orange in fluorescent sensing.

An In-depth Technical Guide to the Applications of Thiazole (B1198619) Orange in Fluorescent Sensing

Introduction to Thiazole Orange

Thiazole orange (TO) is a versatile asymmetric cyanine (B1664457) dye that has become a cornerstone in the field of fluorescent sensing over the past three decades.[1][2][3][4] Comprising a benzothiazole (B30560) and a quinoline (B57606) heterocyclic ring system linked by a methine bridge, TO is renowned for its remarkable 'turn-on' fluorescence capability.[1][4][5] In solution, the dye exhibits negligible fluorescence, but upon binding to a target molecule, its fluorescence quantum yield can increase by several thousand-fold.[1][4][6][7] This unique property stems from the restriction of intramolecular motion upon binding, making it an exceptional tool for developing low-background, high-sensitivity probes.[1][4] Initially recognized for its application in reticulocyte analysis, the use of TO has expanded to encompass the detection of a wide array of biomolecules, including nucleic acids, proteins, and small molecules, as well as metal ions.[1][3][4] Its derivatives have been engineered to create highly specific sensors for applications ranging from quantitative PCR and in-vitro diagnostics to live-cell imaging.[4][5][8][9]

Core Principle: The 'Turn-On' Fluorescence Mechanism

The fluorogenic behavior of thiazole orange is governed by its molecular structure and conformational freedom.[5] In an aqueous solution, the benzothiazole and quinoline rings of the TO molecule can freely rotate around the central methine bridge.[1][4][5][10] When the molecule is excited by light, this torsional motion provides a rapid, non-radiative decay pathway for the excited state, effectively quenching fluorescence.[1][4][10] Consequently, free TO in solution is essentially non-fluorescent, with a very low quantum yield.[11]

However, when TO interacts with a target, such as intercalating into the grooves of double-stranded DNA (dsDNA) or binding to a protein, this intramolecular rotation is sterically hindered.[1][4][12] The constrained, planar conformation prevents non-radiative decay, forcing the excited state to relax by emitting a photon.[1][4][10] This restriction of motion leads to a dramatic increase in fluorescence intensity, a phenomenon often referred to as a 'light-up' or 'turn-on' response.[1][4] This mechanism is the foundation for all TO-based sensing applications.

Caption: The 'Turn-On' fluorescence mechanism of Thiazole Orange.

Applications in Fluorescent Sensing

The unique properties of TO have been harnessed to develop a wide range of fluorescent sensors.

Nucleic Acid Detection

Nucleic acids are the most common targets for TO-based sensors.[1] The dye was first shown to be extremely sensitive to DNA, with a fluorescence increase of over 3000-fold upon complexation.[1][4]

-

dsDNA and RNA Staining: TO is widely used as a universal stain for double-stranded DNA and RNA in gel electrophoresis, offering a safer alternative to the mutagenic ethidium (B1194527) bromide.[4][13][14] It can be excited by both UV and blue light, the latter of which prevents DNA damage, making it ideal for downstream applications like cloning.[13][14]

-

G-Quadruplexes (G4) Detection: TO also binds to and exhibits increased fluorescence with G-quadruplex structures, which are non-canonical nucleic acid conformations implicated in important biological processes.[1][15] Through chemical modification, TO derivatives have been engineered to show high selectivity for G4 DNA over other forms, enabling their detection and imaging in cells.[15][16] For instance, a modified dye with a p-(dimethylamino)styryl substituent showed 10-fold more selectivity for telomeric G-quadruplexes than for double-stranded DNA.[16]

-

Hybridization Probes: TO has been covalently attached to oligonucleotide probes, such as Peptide Nucleic Acids (PNA), to create "Forced Intercalation Probes" (FIT-probes).[4][8] In its single-stranded state, the probe has low fluorescence. Upon hybridization to a complementary DNA or RNA target, the TO moiety intercalates into the newly formed duplex, restricting its rotation and causing a significant increase in fluorescence.[4][12] These probes have been used for single-nucleotide polymorphism (SNP) detection and for imaging viral mRNA in live cells.[5]

Aptamer-Based Sensing

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity.[17] TO is used in aptamer-based assays, often in a displacement format. In this setup, an aptamer that binds TO and induces its fluorescence is selected. When the specific analyte (e.g., a small molecule like theophylline (B1681296) or a protein) is introduced, it binds to the aptamer, displacing the TO and causing a decrease in fluorescence.[1][18] This approach has been used to create sensors for various small molecules and ions.[1][18]

Caption: Workflow for an Aptamer-Based Displacement Assay using TO.

Protein Aggregation Sensing

While less common than nucleic acid sensing, TO and its derivatives can also be used to detect protein aggregates. The principle remains the same: the dye's fluorescence is enhanced when it binds to hydrophobic pockets or specific structures within protein aggregates, where its rotation is restricted. This application is particularly relevant in drug development and bioprocessing, where protein aggregation is a critical quality attribute to monitor.[19][20] Dyes like SYPRO Orange, which shares a similar mechanism, are frequently used to monitor protein unfolding and aggregation.[19][21][22]

Live-Cell Imaging

The ability of TO and its derivatives to permeate cell membranes makes them valuable tools for live-cell imaging.[23][24] They have been successfully used for:

-

Nucleolar RNA Imaging: Certain TO regioisomers and derivatives show selectivity for RNA over DNA, allowing for clear imaging of nucleolar RNA in living cells.[23]

-

Live/Dead Cell Staining: TO is membrane-permeant and stains both live and dead cells, often accumulating in the nucleus and cytoplasm.[24][25] It is frequently used in combination with a membrane-impermeant dye to differentiate live (green fluorescence from TO) from dead cells (green from TO plus red from the viability dye).[24]

-

Targeted Imaging: By conjugating TO to a targeting moiety, such as folate, the dye can be selectively delivered to cells overexpressing the corresponding receptor (e.g., cancer cells), enabling targeted in vivo fluorescence imaging.[6]

Quantitative Sensor Performance

The performance of TO-based sensors can be quantified by several metrics, including fluorescence enhancement factor, limit of detection (LOD), and binding constants. The table below summarizes key performance data from various studies.

| Sensor Type / Derivative | Analyte | Performance Metric | Reference |

| Thiazole Orange (TO) | dsDNA | >3000-fold fluorescence increase | [1][4] |

| Thiazole Orange (TO) | RNA | >3000-fold fluorescence increase | [6] |

| TO-based Light-Up Probes | Complementary DNA/RNA | Up to 50-fold fluorescence increase | [4] |

| meso-Bn-2TO (TO derivative) | G-Quadruplex DNA (htg22) | 80 to 162-fold fluorescence increase; Binding constant (Kd) = 3.16 µM | [15] |

| TO derivative with p-(dimethylamino)styryl | Telomeric G-Quadruplex DNA | 10-fold more selective than for dsDNA | [16] |

| TO1-biotin with 02a DNA Aptamer | TO1-biotin | 136.5-fold fluorescence increase; Binding constant (KD) = 98.7 nM | [17] |

| Aptamer Displacement Assay | Theophylline | Up to 90% displacement of TO | [18] |

Detailed Experimental Protocols

Protocol: DNA/RNA Detection in Agarose (B213101) Gels

This protocol provides a safer and highly sensitive alternative to ethidium bromide for visualizing nucleic acids in agarose gels.[13][14]

Materials:

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Thiazole Orange stock solution (e.g., 10,000x in DMSO)[26]

-

DNA/RNA samples with loading dye

-

DNA sizing ladder

-

Gel electrophoresis apparatus

-

UV or Blue-light transilluminator[13]

Procedure:

-

Prepare Agarose Gel:

-

Mix agarose powder with the appropriate amount of TAE or TBE buffer in a flask (e.g., 1 g in 100 mL for a 1% gel).

-

Microwave the mixture until the agarose is completely dissolved.[13]

-

Allow the solution to cool for 2-3 minutes until it is safe to handle.

-

-

Add Thiazole Orange:

-

Cast and Run Gel:

-

Pour the agarose solution into a gel casting tray with a comb and allow it to solidify.[13]

-

Place the solidified gel into the electrophoresis tank and add running buffer to cover the gel.

-

Load your DNA/RNA samples and the DNA ladder into the wells.[27]

-

Run the gel at an appropriate voltage (e.g., 100 V for a mini-gel) until the dye front has migrated a sufficient distance.

-

-

Visualize DNA/RNA:

Caption: Experimental Workflow for DNA Detection in Gels using TO.

Protocol: Live/Dead Yeast Cell Staining

This protocol uses TO in conjunction with a fixable viability dye to distinguish between live and dead cells.[24]

Materials:

-

Yeast cell culture

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Thiazole Orange working solution (e.g., 100x in anhydrous DMSO)

-

Fixable Live/Dead dye (e.g., Live-or-Dye™ 568/583) working solution

-

Optional: 4% paraformaldehyde for cell fixation

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest yeast cells from culture by centrifugation.

-

Resuspend the cell pellet in 100 µL of PBS or another amine-free buffer.[24]

-

-

Staining:

-

Add 1 µL of the Thiazole Orange working solution and 1 µL of the Live/Dead dye working solution to the cell suspension. Mix immediately.

-

Incubate for 30 minutes at room temperature, protected from light.[24]

-

-

Wash and Fixation (Optional):

-

Analysis:

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

Live cells: Will only be stained by the membrane-permeant Thiazole Orange and will fluoresce green (FITC channel).[24]

-

Dead cells: Have compromised membranes and will be stained by both Thiazole Orange and the fixable viability dye, fluorescing both green and red (e.g., Texas Red® channel), often appearing yellow/orange in a merged image.[24]

-

Conclusion and Future Outlook

Thiazole orange has proven to be an exceptionally versatile fluorogenic dye with a broad range of applications in sensing and imaging.[1][2] Its fundamental 'turn-on' mechanism, characterized by low background and high signal enhancement, makes it an ideal building block for molecular probes.[1][4] While its initial uses were in general nucleic acid staining, significant progress has been made in molecular engineering to create TO derivatives with high specificity for distinct targets like G-quadruplexes and specific RNA sequences.[1][16] The future of TO-based sensing lies in the continued development of these highly specific probes, expanding their utility in complex biological systems for applications such as in vivo tumor imaging, real-time tracking of cellular components, and high-throughput diagnostic assays.[1][6]

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions | Semantic Scholar [semanticscholar.org]

- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chalcogen.ro [chalcogen.ro]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole-orange-based fluorescent DNA chemosensors: Synthesis, spectroscopy, PCR validation, and in silico studies | Poster Board #1082 - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]

- 14. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 18. Study of thiazole orange in aptamer-based dye-displacement assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. US20160280921A1 - Dyes for analysis of protein aggregation - Google Patents [patents.google.com]

- 23. Classical thiazole orange and its regioisomer as fluorogenic probes for nucleolar RNA imaging in living cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 24. biotium.com [biotium.com]

- 25. biotium.com [biotium.com]

- 26. youtube.com [youtube.com]

- 27. file.medchemexpress.com [file.medchemexpress.com]

- 28. FluoroFinder [app.fluorofinder.com]

Methodological & Application

Application Notes and Protocols for Reactive Orange 16 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 16 is a versatile, amine-reactive azo dye. In the context of flow cytometry, it serves as a valuable tool for assessing cell viability. Its utility lies in its ability to covalently bind to intracellular proteins, a process that is only possible in cells with compromised plasma membranes. This characteristic allows for the clear distinction between live and dead cell populations. Live cells, with their intact membranes, exclude the dye and thus exhibit minimal fluorescence. In contrast, dead or dying cells, which have lost membrane integrity, allow the dye to enter and bind to abundant intracellular amines, resulting in a bright fluorescent signal.[1] A significant advantage of using an amine-reactive dye like this compound 16 is the stability of the dye-protein conjugate, which remains fluorescent even after cell fixation and permeabilization, making it compatible with protocols that involve intracellular staining.

These application notes provide a detailed protocol for the use of this compound 16 in flow cytometry for cell viability analysis. While a specific, validated protocol for this particular dye is not widely published, the following guidelines are based on established methodologies for spectrally similar amine-reactive dyes and provide a robust starting point for experimental optimization.

Principle of Staining

The mechanism of action for amine-reactive viability dyes is straightforward. The dye contains a reactive group that covalently bonds with primary amines on proteins. In live cells, only the proteins on the extracellular surface are available for binding, resulting in a low level of fluorescence. In dead cells, the compromised cell membrane allows the dye to permeate the cell and react with the much more abundant intracellular proteins, leading to a significantly higher fluorescence intensity. This differential staining allows for the clear separation of live and dead cell populations in a flow cytometry histogram.

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound 16

| Property | Value |

| Synonyms | C.I. This compound 16, Remazol Brilliant Orange 3R |

| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ |

| Molecular Weight | 617.54 g/mol |

| Absorbance Maximum (λmax) | ~493 nm |

| Recommended Excitation Laser | Blue Laser (488 nm) |

| Predicted Emission Maximum (λem) | ~550 - 600 nm |

| Recommended Emission Filter | 585/42 nm or similar orange/red filter |

Note: The predicted emission maximum and recommended filter are estimations based on the spectral properties of other orange-emitting reactive dyes. Optimal filter selection may require experimental validation.

Table 2: Recommended Starting Concentrations for Titration

| Stock Solution Concentration | Dilution Factor for Titration | Final Concentration Range (Example) |

| 1 mg/mL in DMSO | 1:500, 1:1000, 1:2000, 1:4000 | 2 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.25 µg/mL |

Note: The optimal concentration is cell-type dependent and must be determined empirically through titration.[2]

Experimental Protocols

Protocol 1: Preparation of Reagents

-

This compound 16 Stock Solution (1 mg/mL):

-

Allow the vial of this compound 16 powder to equilibrate to room temperature before opening.

-

Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1 mg/mL.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and protect from moisture.

-

Store at -20°C, protected from light.

-

-

Phosphate-Buffered Saline (PBS):

-

Use a protein-free PBS (e.g., without bovine serum albumin or fetal bovine serum) for the staining step to prevent the dye from reacting with proteins in the buffer.

-

-

Flow Cytometry Staining Buffer:

-

PBS containing 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.05-0.1% sodium azide (B81097) (optional, for preservation). This buffer is used for washing steps after staining.

-

Protocol 2: Staining Procedure for Cell Viability

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Count the cells and determine the viability using a method like trypan blue exclusion. It is recommended to have a sample with a mixture of live and dead cells for initial setup and compensation. A heat-killed control (e.g., incubate cells at 65°C for 5-10 minutes) can be used to establish the dead cell population gate.

-

Wash the cells once with protein-free PBS.

-

Resuspend the cells in protein-free PBS at a concentration of 1 x 10⁶ cells/mL.

-

-

Dye Titration (Crucial First Experiment):

-

Prepare a series of dilutions of the this compound 16 stock solution in protein-free PBS. Refer to Table 2 for recommended starting points.

-